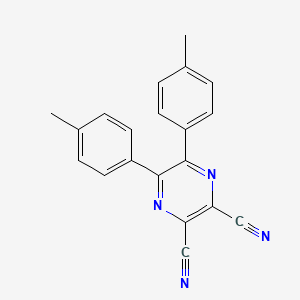

5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile

Description

Properties

CAS No. |

52197-13-4 |

|---|---|

Molecular Formula |

C20H14N4 |

Molecular Weight |

310.4 g/mol |

IUPAC Name |

5,6-bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile |

InChI |

InChI=1S/C20H14N4/c1-13-3-7-15(8-4-13)19-20(16-9-5-14(2)6-10-16)24-18(12-22)17(11-21)23-19/h3-10H,1-2H3 |

InChI Key |

QLLCOQJZXYRKSF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(N=C2C3=CC=C(C=C3)C)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Two-Step One-Pot Synthesis via Friedel-Crafts and Lewis Acid Catalyzed Condensation

A highly efficient and economically favorable method involves a two-step, one-pot reaction starting from appropriate aromatic precursors, adapted from methods used for related pyrazine-2,3-dicarbonitrile derivatives:

Step a: Friedel-Crafts Acylation

- Starting from 4-methylphenyl derivatives (analogous to thiophene derivatives in related patents), a Friedel-Crafts reaction is performed with oxalyl dichloride.

- Catalysts such as titanium tetrachloride (TiCl4), aluminum chloride (AlCl3), or tin tetrachloride (SnCl4) are employed, with TiCl4 being preferred for its efficiency.

- This step forms a diketone intermediate (analogous to compound of general formula III in related syntheses).

Step b: Lewis Acid Catalyzed Condensation

- The diketone intermediate is then condensed with diaminomaleonitrile (DAMN) under Lewis acid catalysis (TiCl4 or boron trifluoride etherate, BF3·Et2O).

- This condensation forms the pyrazine ring with cyano groups at positions 2 and 3.

- The reaction is typically carried out in situ without isolating the intermediate, enhancing yield and reducing purification steps.

- One-pot protocol reduces reaction time and material loss.

- Readily available and inexpensive starting materials.

- Facile purification by crystallization.

- Scalable to multigram synthesis.

- High catalytic efficiency in subsequent applications.

Alternative Cross-Coupling Approaches

Cross-coupling reactions using boronic acid esters and palladium catalysts have been reported for related compounds but are less favored due to:

- Instability of boronic acid esters.

- High cost of catalytic systems.

- Lower overall yields compared to the one-pot Friedel-Crafts/Lewis acid method.

Nucleophilic Substitution on Halogenated Pyrazine Precursors

- Another approach involves nucleophilic aromatic substitution on halogenated pyrazine-2,3-dicarbonitrile derivatives (e.g., 5,6-dichloropyrazine-2,3-dicarbonitrile) with 4-methylphenyl amines or related nucleophiles.

- This method can yield 5,6-bis(4-methylphenyl)amino-pyrazine-2,3-dicarbonitrile analogs but requires careful control of reaction conditions to avoid side reactions.

Comparative Data Table of Preparation Methods

| Preparation Method | Key Reagents & Catalysts | Reaction Type | Advantages | Limitations | Yield & Purification |

|---|---|---|---|---|---|

| One-pot Friedel-Crafts + Lewis acid | 4-methylphenyl precursor, oxalyl dichloride, TiCl4, DAMN | Friedel-Crafts acylation + condensation | Short reaction time, high yield, scalable, easy purification | Requires Lewis acid handling | High yield; crystallization purification |

| Cross-coupling with boronic acid esters | Boronic acid esters, Pd catalyst | Suzuki-type cross-coupling | Versatile, mild conditions | Expensive catalysts, unstable reagents | Moderate yield; complex purification |

| Nucleophilic substitution on halogenated pyrazine | 5,6-dichloropyrazine-2,3-dicarbonitrile, 4-methylphenyl amine | Nucleophilic aromatic substitution | Direct substitution, straightforward reagents | Possible side reactions, moderate yields | Moderate yield; requires chromatographic purification |

Chemical Reactions Analysis

Types of Reactions

5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

Substitution: The cyano groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazine derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of substituted pyrazine compounds.

Scientific Research Applications

Photoredox Catalysis

One of the notable applications of 5,6-bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile is in the field of photoredox catalysis. Research has shown that derivatives of pyrazine-2,3-dicarbonitrile can serve as effective catalysts in photochemical reactions. For instance, a synthetic method has been developed that allows for the creation of various pyrazine derivatives which can act as photoredox catalysts with high efficiency and low environmental impact. The advantages of this method include:

- One-pot synthesis : Simplifies the reaction process.

- Short reaction times : Increases throughput and efficiency.

- High catalytic efficiency : Enhances the effectiveness of the catalyst in reactions such as carbon-carbon bond formation .

Herbicidal Activity

5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile and its derivatives have been investigated for their herbicidal properties. Studies indicate that certain pyrazine derivatives exhibit significant herbicidal activity, making them candidates for agricultural applications. The mechanism behind this activity often involves interference with plant growth processes, although specific pathways are still under investigation .

Materials Science

The compound has also been explored for its potential in materials science, particularly in the development of luminescent materials and organic semiconductors. Pyrazine derivatives are known to exhibit interesting optical properties due to their ability to undergo intramolecular charge transfer (ICT). This property is beneficial for applications in:

- Electroluminescent devices : Where efficient light emission is crucial.

- Organic photovoltaics : As materials that can convert light into electricity efficiently .

Research into the biological activities of pyrazine derivatives has revealed promising results. For example, studies have shown that certain analogs possess antiviral properties against diseases such as dengue fever and yellow fever. The structure-activity relationship (SAR) studies indicate that modifications to the pyrazine core can enhance biological efficacy, making these compounds valuable for pharmaceutical development .

Table 1: Summary of Applications

Case Study: Photoredox Catalysis Efficiency

A detailed study on the efficiency of 5,6-bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile as a photoredox catalyst demonstrated its effectiveness in facilitating carbon-carbon bond formation reactions under visible light irradiation. The study reported:

Mechanism of Action

The mechanism of action of 5,6-Di-p-tolylpyrazine-2,3-dicarbonitrile involves its interaction with molecular targets through various pathways:

Electron Transport: The compound facilitates electron transport in organic electronic devices by acting as an electron acceptor.

Photoredox Catalysis: It can function as a photoredox catalyst, promoting single electron transfer reactions under visible light irradiation.

Comparison with Similar Compounds

Table 1: Substituents and Physical Properties of Pyrazine-2,3-dicarbonitrile Derivatives

Key Observations :

- Steric and Electronic Effects : Bulky substituents like 4-methylphenyl improve stability against nucleophilic attack compared to labile bromomethyl groups . Methoxy and thiophenyl groups enhance electron-donating capacity, red-shifting absorption spectra for optical applications .

- Thermal Stability : Thiophenyl-thioether derivatives (Compound 4) exhibit decomposition >220°C, suggesting robust thermal stability, while bromoethyl analogs degrade in basic conditions .

Key Observations :

- Radical Alkylation : Primary alkyl radicals (e.g., methyl) yield higher substitution efficiency (90% total yield) than secondary radicals (83%) due to reduced steric hindrance .

Photophysical and Electronic Properties

Table 3: Spectral and Electronic Data

Key Observations :

- ICT Enhancement : Methoxythiophenyl substituents (Compound 5) exhibit stronger ICT than methylphenyl, attributed to electron-rich thiophene rings .

- AIE Properties: DCDPP-2TPA demonstrates aggregation-induced emission at 600 nm, enabling nanoparticle-based sensors .

Stability and Functional Utility

- Chemical Stability : 4-Methylphenyl groups resist base-induced degradation better than bromomethyl analogs, which decompose rapidly in pyridine .

- Crosslinking Reactivity : Pyrazine-2,3-dicarbonitrile derivatives exhibit higher nitrile reactivity than phthalonitrile, forming stable azaisoindoline polymers .

Q & A

Q. What are the optimal synthetic routes for 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile, and how can reaction yields be improved?

Methodological Answer: Synthetic routes for pyrazine-2,3-dicarbonitrile derivatives often involve cyclization or condensation reactions. For example, analogous compounds like pyrazine-2,3-dicarbonitrile derivatives are synthesized via refluxing furan-2,3-diones with nitrile precursors in acetic anhydride/acetic acid mixtures, catalyzed by sodium acetate . Optimizing reaction parameters (e.g., solvent polarity, temperature, and catalyst loading) can enhance yields. A representative protocol involves:

- Reagents : Chloroacetic acid, aromatic aldehydes, and sodium acetate.

- Conditions : Reflux at 100–120°C for 2–12 hours.

- Yield Optimization : Purification via crystallization (e.g., DMF/water mixtures) improves purity .

Q. What spectroscopic and crystallographic techniques are critical for characterizing 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile?

Methodological Answer:

- X-ray Diffraction (XRD) : Resolves crystal packing and dihedral angles between aromatic rings. For example, 5,6-Diphenylpyrazine-2,3-dione exhibits a centroid–centroid π–π distance of 3.813 Å .

- NMR Spectroscopy : and NMR identify substituent effects. Aromatic protons in similar compounds resonate at δ 6.5–8.0 ppm, while nitrile carbons appear at ~115 ppm .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., m/z 386 [M] for CHNOS) .

Q. What safety protocols are essential for handling 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile in the laboratory?

Methodological Answer: Referencing analogous pyrazine-dicarbonitrile compounds:

- Storage : Keep in airtight containers at 15–25°C, away from moisture and light (P407 + P413) .

- Hazard Codes :

- PPE : Use nitrile gloves, lab coats, and fume hoods. For spills, neutralize with inert adsorbents (e.g., sand) and dispose via hazardous waste protocols (P501) .

Advanced Research Questions

Q. How can isotopic labeling studies clarify mechanistic pathways in pyrazine-2,3-dicarbonitrile synthesis?

Methodological Answer: Isotopic labeling (e.g., or ) tracks reaction intermediates. For example, oxygen-17 labeling in furan-2,3-dione rearrangements revealed nucleophilic attack at carbonyl groups, forming nitrile intermediates . Key steps:

Introduce labeled precursors (e.g., -enriched NH).

Monitor isotopic distribution via MS or NMR.

Map kinetic isotope effects (KIEs) to identify rate-limiting steps .

Q. What computational approaches predict the electronic properties of 5,6-Bis(4-methylphenyl)pyrazine-2,3-dicarbonitrile?

Methodological Answer:

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) basis sets. Compare HOMO-LUMO gaps with experimental UV-Vis data .

- Molecular Dynamics (MD) : Simulate crystal packing using XRD data (e.g., CCDC deposition 922711) .

- QSPR Models : Correlate substituent effects (e.g., 4-methylphenyl groups) with redox potentials .

Q. How do structural modifications influence the herbicidal activity of pyrazine-2,3-dicarbonitrile derivatives?

Methodological Answer: Substituent effects are evaluated via:

Bioactivity Assays : Test herbicidal efficacy on model plants (e.g., Arabidopsis).

SAR Analysis : Compare analogs (e.g., 5,6-Dimethyl vs. 5,6-Bis(4-methylphenyl)).

Mode of Action : Inhibit photosystem II (PSII) or disrupt cell membrane integrity, measured via chlorophyll fluorescence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.